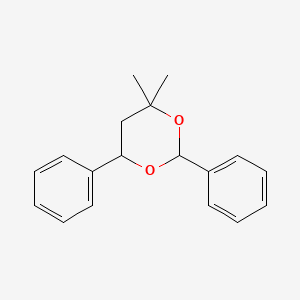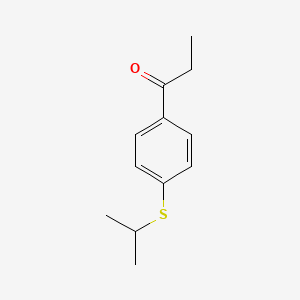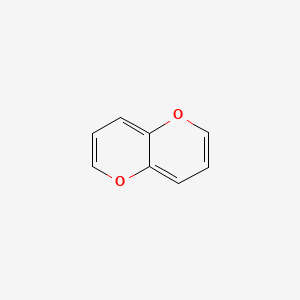
5-(Iodomethyl)-2-furaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Iodomethyl)-2-furaldehyde: is an organic compound that belongs to the class of halomethyl furfurals It is characterized by the presence of an iodine atom attached to the methyl group at the 5-position of the furan ring, and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)-2-furaldehyde typically involves the iodination of 5-(hydroxymethyl)-2-furaldehyde. This can be achieved using molecular iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of renewable biomass as a starting material for the synthesis of furfural derivatives, including this compound, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(Iodomethyl)-2-furaldehyde can undergo oxidation reactions to form 5-(iodomethyl)-2-furancarboxylic acid.
Reduction: The compound can be reduced to 5-(iodomethyl)-2-furanmethanol using reducing agents such as sodium borohydride.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea, typically in polar solvents such as dimethyl sulfoxide or ethanol.
Major Products:
Oxidation: 5-(Iodomethyl)-2-furancarboxylic acid.
Reduction: 5-(Iodomethyl)-2-furanmethanol.
Substitution: Various substituted furfural derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Iodomethyl)-2-furaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The compound’s ability to form covalent bonds with biological molecules makes it a useful tool in biochemical studies.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its incorporation into polymer chains can enhance thermal stability and mechanical strength .
Mecanismo De Acción
The mechanism of action of 5-(Iodomethyl)-2-furaldehyde involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s aldehyde group can also participate in various biochemical reactions, further contributing to its biological effects .
Comparación Con Compuestos Similares
- 5-(Chloromethyl)-2-furaldehyde
- 5-(Bromomethyl)-2-furaldehyde
- 5-(Fluoromethyl)-2-furaldehyde
Comparison: 5-(Iodomethyl)-2-furaldehyde is unique among its halomethyl furfural analogs due to the presence of the iodine atom, which imparts distinct reactivity and properties. Iodine is larger and more polarizable than chlorine, bromine, or fluorine, leading to differences in reaction rates and mechanisms. For example, this compound typically undergoes nucleophilic substitution reactions more readily than its chloro- or bromo- counterparts due to the weaker carbon-iodine bond .
Propiedades
Número CAS |
76154-40-0 |
|---|---|
Fórmula molecular |
C6H5IO2 |
Peso molecular |
236.01 g/mol |
Nombre IUPAC |
5-(iodomethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C6H5IO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 |
Clave InChI |
BOQNBJCFILUPHH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


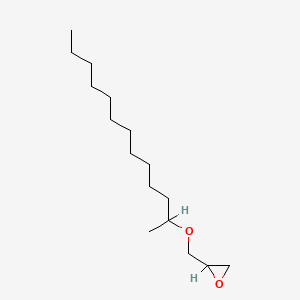
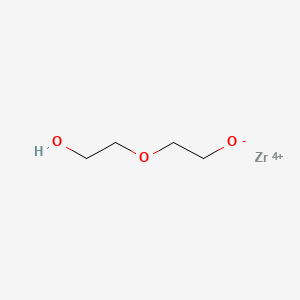
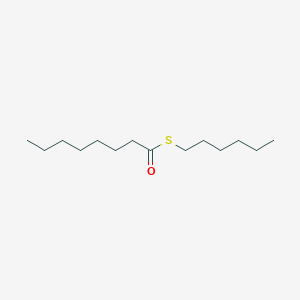
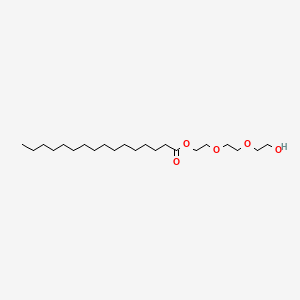
![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
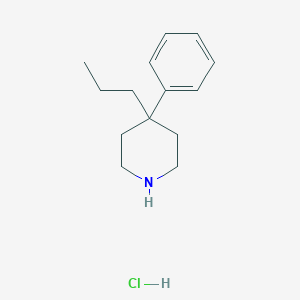
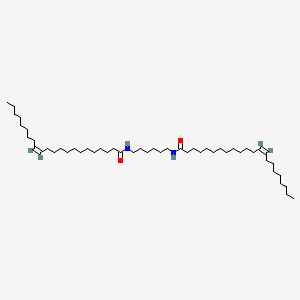
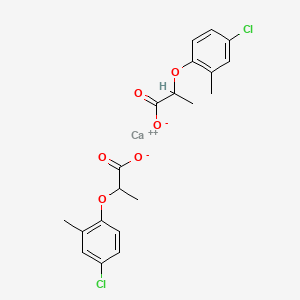
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
